Cas no 132206-92-9 (4-chloro-3H-Imidazo[4,5-c]quinoline)

4-chloro-3H-Imidazo[4,5-c]quinoline structure
132206-92-9 structure
Product Name:4-chloro-3H-Imidazo[4,5-c]quinoline
CAS No:132206-92-9
MF:C10H6ClN3
MW:203.627740383148
CID:1104692
PubChem ID:11492148
Update Time:2025-07-18

4-chloro-3H-Imidazo[4,5-c]quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3H-Imidazo[4,5-c]quinoline
    • 4-Chloro-1H-imidazo[4,5-c]quinoline
    • 132206-92-9
    • 3H-Imidazo[4,5-c]quinoline, 4-chloro-
    • 4-chloro-1H-imidazo[4,5-c]-quinoline
    • SHKUAAUCZDOPDI-UHFFFAOYSA-N
    • DTXSID80467495
    • D77318
    • CS-D0004
    • 1H-Imidazo[4,5-c]quinoline, 4-chloro-
    • SCHEMBL487627
    • Inchi: 1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13)
    • InChI Key: SHKUAAUCZDOPDI-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C3C=CC=CC=3N=1)N=CN2

Computed Properties

  • Exact Mass: 203.0250249g/mol
  • Monoisotopic Mass: 203.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.6Ų

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Additional information on 4-chloro-3H-Imidazo[4,5-c]quinoline

Introduction to 4-Chloro-3H-Imidazo[4,5-c]quinoline (CAS No. 132206-92-9)

4-Chloro-3H-Imidazo[4,5-c]quinoline, with the CAS number 132206-92-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The unique structure of 4-chloro-3H-Imidazo[4,5-c]quinoline makes it a valuable candidate for various therapeutic applications.

The chemical structure of 4-chloro-3H-Imidazo[4,5-c]quinoline consists of a quinoline ring fused with an imidazole ring, with a chlorine atom substituting at the 4-position. This structural arrangement contributes to its potent biological activities and has been the subject of numerous studies aimed at understanding its mechanisms of action and potential therapeutic uses.

In recent years, research on 4-chloro-3H-Imidazo[4,5-c]quinoline has focused on its antiviral properties. Studies have shown that this compound exhibits significant activity against a variety of viruses, including influenza and herpes simplex virus (HSV). The mechanism by which 4-chloro-3H-Imidazo[4,5-c]quinoline exerts its antiviral effects is thought to involve the activation of toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the innate immune response by recognizing viral RNA and triggering the production of interferons and other cytokines.

Beyond its antiviral properties, 4-chloro-3H-Imidazo[4,5-c]quinoline has also been investigated for its potential as an immunomodulatory agent. Research has demonstrated that this compound can enhance the immune response by stimulating the production of cytokines and chemokines, which are essential for coordinating the immune system's defense against pathogens. This makes it a promising candidate for developing vaccines and adjuvants that can improve the efficacy of existing treatments.

In addition to its antiviral and immunomodulatory activities, 4-chloro-3H-Imidazo[4,5-c]quinoline has shown promise in cancer research. Studies have indicated that this compound can inhibit tumor growth by inducing apoptosis in cancer cells and modulating the tumor microenvironment. The ability of 4-chloro-3H-Imidazo[4,5-c]quinoline to activate TLRs may also contribute to its anticancer effects by enhancing the immune system's ability to recognize and eliminate tumor cells.

The pharmacokinetic properties of 4-chloro-3H-Imidazo[4,5-c]quinoline have been extensively studied to optimize its use in therapeutic applications. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for both systemic and topical administration. However, like many small molecules with potent biological activities, careful consideration must be given to dosing and administration routes to minimize potential side effects.

Clinical trials involving 4-chloro-3H-Imidazo[4,5-c]quinoline-based therapies have yielded promising results. For example, a phase II clinical trial evaluating the use of a topical formulation containing this compound for treating actinic keratosis showed significant improvements in lesion clearance rates compared to placebo. These findings highlight the potential of 4-chloro-3H-Imidazo[4,5-c]quinoline-based therapies in dermatological applications.

In conclusion, 4-chloro-3H-Imidazo[4,5-c]quinoline (CAS No. 132206-92-9) is a versatile compound with a wide range of biological activities that make it an attractive candidate for various therapeutic applications. Its antiviral, immunomodulatory, and anticancer properties have been well-documented in preclinical studies and clinical trials. Ongoing research continues to explore new avenues for utilizing this compound in the development of innovative treatments for viral infections, cancer, and other diseases.

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